molecular formula C11H15NO2S B13148394 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde

Cat. No.: B13148394
M. Wt: 225.31 g/mol
InChI Key: UXZPOIDWVCZKJY-UHFFFAOYSA-N
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Description

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a thiophene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its attachment to the thiophene ring. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyethyl group. The thiophene ring is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

    Oxidation: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carboxylic acid

    Reduction: 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-methanol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Scientific Research Applications

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its target, while the thiophene ring can contribute to its electronic properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxyethyl group and the thiophene ring. This combination of functional groups and ring systems can provide distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[3-(1-hydroxyethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8(14)9-4-5-12(6-9)11-3-2-10(7-13)15-11/h2-3,7-9,14H,4-6H2,1H3

InChI Key

UXZPOIDWVCZKJY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

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